EJMC-1

Description

Properties

IUPAC Name |

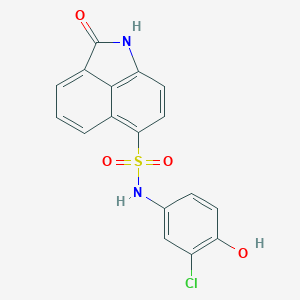

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWAQUPLBBOCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EJMC-1 TNF-α inhibitor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of EJMC-1, a TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of this compound and its optimized analogs as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory responses. The information presented is based on the findings from the study by Deng et al. (2018), which identified this compound as a modest TNF-α inhibitor and subsequently developed more potent derivatives.

Core Mechanism of Action

This compound and its analogs function as direct inhibitors of TNF-α. Their primary mechanism of action involves binding to TNF-α and competitively inhibiting its interaction with its receptor, TNFR1.[1][2] This disruption of the TNF-α/TNFR1 signaling complex is crucial as this interaction is a key initiating step in the pro-inflammatory signaling cascade. By blocking this binding, the inhibitors effectively prevent the downstream activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The inhibition of NF-κB activation, a central regulator of inflammatory gene expression, leads to a reduction in the production of various inflammatory mediators, thereby ameliorating the inflammatory response.

Quantitative Data for TNF-α Inhibition

The inhibitory potency of this compound and its analogs was quantified through in vitro assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the TNF-α-induced cellular response by 50%.

| Compound | Description | IC50 (μM) | Fold Improvement vs. This compound |

| This compound | Parent compound with modest TNF-α inhibitory activity. | ~30.8 (inferred) | 1x |

| S10 | An analog of this compound identified through shape screening, with a 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide core structure. | 14 | 2.2x |

| 4e | An optimized analog of S10, designed based on docking analysis. | 3 | 14x |

Data sourced from Deng et al. (2018).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to elucidate the mechanism of action and potency of this compound and its derivatives.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay was employed to assess the direct binding of the compounds to TNF-α and their ability to compete with TNFR1 for binding.

-

Objective: To determine if the compounds physically interact with TNF-α and inhibit the TNF-α/TNFR1 interaction.

-

Methodology:

-

The extracellular domain of TNFR1 was immobilized on the surface of an SPR sensor chip.

-

A solution containing a fixed concentration of TNF-α, either alone or pre-incubated with the test compound (e.g., at 100 μM), was flowed over the chip surface.

-

The binding of TNF-α to the immobilized TNFR1 was measured in real-time by detecting changes in the refractive index at the sensor surface.

-

A reduction in the binding signal in the presence of the test compound compared to TNF-α alone indicated competitive binding.

-

The assay was used to screen a library of compounds for their ability to bind to TNF-α more effectively than the parent compound, this compound.[1][2]

-

NF-κB Luciferase Reporter Gene Assay

This cell-based assay was used to quantify the inhibitory effect of the compounds on the TNF-α-induced NF-κB signaling pathway.

-

Objective: To measure the functional consequence of TNF-α inhibition in a cellular context.

-

Methodology:

-

HEK293T cells were co-transfected with plasmids encoding an NF-κB-driven luciferase reporter and a Renilla luciferase for normalization.

-

The transfected cells were then treated with the test compounds at various concentrations.

-

Following compound treatment, the cells were stimulated with TNF-α to induce the activation of the NF-κB pathway.

-

Activation of NF-κB leads to the transcription of the luciferase gene, resulting in the production of luciferase enzyme.

-

The luciferase activity was measured using a luminometer with the Dual-Glo Luciferase Assay System.

-

The inhibitory effect of the compounds was determined by the reduction in luciferase expression compared to cells treated with TNF-α alone.

-

IC50 values were calculated from the dose-response curves.[1][2]

-

Visualizations

Signaling Pathway of TNF-α Inhibition by this compound and Analogs

Caption: Inhibition of the TNF-α signaling pathway by this compound and its analogs.

Experimental Workflow for Inhibitor Screening and Evaluation

Caption: Workflow for the discovery and optimization of this compound analogs as TNF-α inhibitors.

References

Unveiling the Profile of EJMC-1: A TNF-α Inhibitor with a Thiazolidinone Core

For Researchers, Scientists, and Drug Development Professionals

EJMC-1, a compound identified as a tumor necrosis factor-alpha (TNF-α) inhibitor, presents a chemical scaffold of interest in the exploration of novel anti-inflammatory agents. With a reported half-maximal inhibitory concentration (IC50) of 42 μM against TNF-α, this molecule warrants a closer examination of its structure, potential therapeutic applications, and the experimental basis for its characterization. This technical guide provides an in-depth look at the available information on this compound, including its chemical structure, relevant biological data, and the experimental context of its activity.

Chemical Structure and Properties

This compound is chemically designated as 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide . It possesses the Chemical Abstracts Service (CAS) registry number 397281-20-8 and a molecular formula of C17H11ClN2O4S .

The core structure of this compound features a thiazolidinone ring, a common scaffold in medicinal chemistry known for a wide range of biological activities. This is fused with an isoindoline-1,3-dione moiety and substituted with a 4-chlorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H11ClN2O4S | MedChemExpress |

| CAS Number | 397281-20-8 | MedChemExpress |

Biological Activity: TNF-α Inhibition

This compound has been characterized as a moderately potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory disorders. The reported IC50 value of 42 μM indicates its ability to block 50% of TNF-α activity at this concentration in a given assay.[1]

Table 2: In Vitro Activity of this compound

| Target | Assay | IC50 (μM) | Source |

| TNF-α | (Not specified in available public data) | 42 | MedChemExpress[1] |

The precise experimental protocol used to determine this IC50 value is not publicly detailed in the readily available literature. However, a general methodology for assessing TNF-α inhibition by small molecules is outlined below.

Experimental Protocols

While the specific experimental details for this compound's TNF-α inhibition are not available, a representative protocol for such an assay is provided here. This is a generalized procedure and may not reflect the exact conditions used for this compound.

General TNF-α Inhibition Assay Protocol (Cell-Based)

This protocol describes a common method for measuring the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.

Materials:

-

L929 cells

-

Recombinant human or murine TNF-α

-

Actinomycin D

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT or other viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: L929 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to the desired concentrations in cell culture medium.

-

Treatment: The cell culture medium is replaced with medium containing the various concentrations of the test compound.

-

TNF-α and Actinomycin D Addition: A solution of TNF-α and a sensitizing agent like Actinomycin D is added to the wells. Control wells include cells only, cells with TNF-α/Actinomycin D, and cells with the test compound alone.

-

Incubation: The plates are incubated for a period sufficient to induce cell death in the TNF-α treated wells (typically 18-24 hours).

-

Viability Assay: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a plate reader. The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship of the Chemical Structure

The chemical structure of this compound can be conceptually broken down into three key pharmacophoric components, as illustrated in the diagram below. This logical relationship highlights the building blocks of the molecule.

Potential Therapeutic and Research Implications

The identification of this compound as a TNF-α inhibitor with a thiazolidinone core suggests a potential avenue for the development of novel anti-inflammatory drugs. The thiazolidinone scaffold is synthetically accessible and amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships to improve potency and selectivity.

Further research is warranted to:

-

Elucidate the precise mechanism of TNF-α inhibition by this compound.

-

Determine its selectivity against other cytokines and cellular targets.

-

Evaluate its efficacy and safety in in vivo models of inflammatory diseases.

-

Explore the potential for this chemical class to yield more potent TNF-α inhibitors.

This technical guide provides a summary of the currently available public information on this compound. As research progresses, a more comprehensive understanding of its biological profile and therapeutic potential will undoubtedly emerge.

References

The Discovery and Synthesis of EJMC-1: A Novel TNF-α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its role in signaling pathways that lead to inflammation has made it a key target for therapeutic intervention. This whitepaper details the discovery and synthesis of EJMC-1, a novel, moderately potent small molecule inhibitor of TNF-α. We provide a comprehensive overview of the synthetic route, in vitro biological evaluation, and the key experimental protocols. All quantitative data are presented in structured tables for clarity, and critical experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Dysregulation of TNF-α production is a hallmark of various inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of agents that can modulate TNF-α activity is of significant therapeutic interest. This compound was identified through a screening campaign aimed at discovering novel heterocyclic scaffolds for TNF-α inhibition. This document outlines the discovery, synthesis, and biological characterization of this promising compound.

Discovery of this compound

This compound was discovered through a focused library screening of thiazolidinone derivatives for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The initial hit demonstrated moderate activity, and subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which exhibited improved potency and drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a Schiff base followed by cyclization to form the thiazolidinone core, and a final N-acylation step.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Schiff Base (Intermediate 1) A solution of substituted aniline (B41778) (1.0 eq) and the corresponding aromatic aldehyde (1.0 eq) in absolute ethanol (B145695) (50 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to afford the Schiff base intermediate.

Step 2: Synthesis of the Thiazolidinone Core (Intermediate 2) To a solution of the Schiff base (1.0 eq) in toluene (B28343) (50 mL), thioglycolic acid (1.2 eq) was added dropwise. The reaction mixture was refluxed for 8-10 hours using a Dean-Stark apparatus to remove water. After cooling, the solvent was removed under reduced pressure, and the residue was neutralized with a saturated solution of sodium bicarbonate. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield the thiazolidinone core.

Step 3: Synthesis of this compound The thiazolidinone intermediate (1.0 eq) was dissolved in dichloromethane (B109758) (DCM, 30 mL) and cooled to 0 °C. A suitable base (e.g., triethylamine, 1.5 eq) was added, followed by the dropwise addition of the acylating agent (1.1 eq). The reaction mixture was stirred at room temperature for 12-16 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid.

Biological Evaluation

This compound was evaluated for its in vitro inhibitory activity against TNF-α production in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

| Compound | IC₅₀ (µM)[1] | Cytotoxicity (CC₅₀, µM) |

| This compound | 42 | > 100 |

| Hit Cpd | 98 | > 100 |

| Ref Cpd | 15 | > 100 |

| Caption: In vitro activity of this compound and control compounds. |

Experimental Protocol: In vitro TNF-α Inhibition Assay

Cell Culture: RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37 °C in a humidified atmosphere of 5% CO₂.

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound or control compounds.

-

After 1 hour of pre-incubation, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

-

The cell culture supernatant was collected, and the concentration of TNF-α was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

The IC₅₀ value was calculated from the dose-response curve by non-linear regression analysis.

Cytotoxicity Assay: Cell viability was assessed using the MTT assay. After treatment with the compounds for 24 hours, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

Mechanism of Action: TNF-α Signaling Pathway

This compound is hypothesized to exert its inhibitory effect by modulating the signaling cascade that leads to the production of TNF-α.

Caption: Postulated mechanism of this compound in the TNF-α signaling pathway.

Conclusion

This compound is a novel thiazolidinone-based inhibitor of TNF-α with moderate potency (IC₅₀ = 42 µM) and low cytotoxicity.[1] The synthetic route is efficient and amenable to further optimization for the generation of analogs with improved activity. The detailed protocols provided herein will be valuable for researchers in the field of medicinal chemistry and pharmacology. Future work will focus on elucidating the precise molecular target of this compound within the TNF-α signaling cascade and optimizing its pharmacokinetic properties for potential in vivo studies. This work establishes this compound as a promising lead compound for the development of new anti-inflammatory agents.

References

The Role of EJMC-1 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule EJMC-1 and its role as a modulator of inflammatory pathways. This compound, a derivative of dihydrobenzo[cd]indole-6-sulfonamide, has been identified as a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. This document details the mechanism of action of this compound, its impact on downstream signaling, and provides comprehensive experimental data and protocols for its study.

Core Mechanism: Direct Inhibition of TNF-α

This compound exerts its anti-inflammatory effects by directly targeting TNF-α, a pivotal pro-inflammatory cytokine involved in a multitude of inflammatory diseases. The primary mechanism of action is the disruption of the interaction between TNF-α and its receptor, TNFR1. By binding to TNF-α, this compound allosterically prevents the cytokine from engaging with its receptor, thereby inhibiting the initiation of the downstream inflammatory signaling cascade.

Impact on Inflammatory Signaling Pathways

The inhibition of the TNF-α/TNFR1 interaction by this compound has a significant impact on key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The binding of TNF-α to TNFR1 is a critical step in the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB allows for the translocation of NF-κB into the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by preventing the initial TNF-α/TNFR1 binding, effectively blocks this entire cascade, leading to a reduction in the expression of these inflammatory mediators.

Below is a diagram illustrating the TNF-α signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent analog, 4e, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values from a cell-based NF-κB reporter gene assay are summarized in the table below.

| Compound | Target | Assay Type | IC50 (μM) | Fold Improvement vs. This compound | Reference |

| This compound | TNF-α | NF-κB Reporter Gene Assay | 42 | - | [1] |

| 4e | TNF-α | NF-κB Reporter Gene Assay | 3 | 14x | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay is designed to screen for compounds that inhibit the binding of TNF-α to its receptor, TNFR1.

Workflow Diagram:

Protocol:

-

Immobilization of TNFR1:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human TNFR1 is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve the desired immobilization level.

-

The surface is then blocked with 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Assay:

-

Recombinant human TNF-α is prepared in HBS-EP+ buffer.

-

Test compounds, including this compound, are serially diluted in HBS-EP+ buffer containing a fixed concentration of TNF-α.

-

Each concentration of the compound/TNF-α mixture is injected over the TNFR1-immobilized surface.

-

The binding response, measured in Resonance Units (RU), is recorded.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the binding response of TNF-α in the presence of the test compound to the response of TNF-α alone.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

NF-κB Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.

Workflow Diagram:

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

-

Compound Treatment and Stimulation:

-

Transfected cells are seeded in a 96-well plate.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.

-

Cells are then stimulated with a final concentration of 10 ng/mL of human TNF-α.

-

-

Luciferase Assay:

-

After a 6-hour incubation period, the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

The relative light units (RLU) are normalized to the vehicle-treated, TNF-α-stimulated control.

-

IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Studies

To date, no in vivo studies specifically investigating the anti-inflammatory effects of this compound have been published in the peer-reviewed literature. Further research is required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammation.

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with a clearly defined mechanism of action. By directly preventing the interaction between TNF-α and its receptor, this compound effectively downregulates the NF-κB signaling pathway, a critical driver of inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs in the treatment of inflammatory diseases. Future in vivo studies will be crucial in determining the clinical viability of this compound.

References

An In-Depth Technical Guide to the Pharmacology of EJMC-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

EJMC-1 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, and the experimental protocols used for its characterization. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a deeper understanding of its biological effects and the methods for its evaluation.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Its dysregulation is a hallmark of numerous autoimmune and inflammatory disorders, making it a critical target for therapeutic intervention. While biologic agents targeting TNF-α have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors remains an active area of research. This compound has been identified as a moderately potent small molecule inhibitor of TNF-α, serving as a valuable tool for research and a scaffold for the development of more potent analogs.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the activity of TNF-α. This inhibition disrupts the downstream signaling cascade initiated by the binding of TNF-α to its receptors, primarily TNFR1. A key consequence of this signaling pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes. By inhibiting TNF-α, this compound effectively attenuates the TNF-α-induced activation of NF-κB.[1]

Quantitative Data

The inhibitory potency of this compound against TNF-α has been quantified using a cell-based assay. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the TNF-α-induced response.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | TNF-α-induced NF-κB Luciferase Reporter Assay | HEK293T | IC50 | 42 μM | Deng X, et al. 2018 |

Experimental Protocols

TNF-α-induced NF-κB Luciferase Reporter Assay

This cell-based functional assay is employed to quantify the ability of a compound to inhibit the signaling pathway initiated by TNF-α. The assay relies on a reporter gene system where the expression of luciferase is under the control of NF-κB response elements. Inhibition of the TNF-α pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant human TNF-α

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 75 µL of assay medium. Incubate overnight at 37°C in a 5% CO2 incubator.[2]

-

Transfection (if not using a stable cell line): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for plasmid expression for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of assay medium with vehicle (e.g., DMSO). Incubate for 1-4 hours at 37°C.[2]

-

TNF-α Stimulation: Prepare a solution of recombinant human TNF-α in assay medium at a final concentration of 5 ng/mL. Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 10 µL of assay medium.[2]

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[2]

-

Lysis and Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Mix gently by rocking the plate at room temperature for approximately 15 minutes to ensure complete cell lysis. Measure the luminescence using a luminometer.[2]

-

Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency/cell viability). Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This biophysical assay is utilized to determine if a small molecule, such as this compound, can directly bind to TNF-α and compete with its natural receptor, TNFR1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human TNF-α

-

Recombinant human TNFR1

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize TNFR1 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Binding: Inject a solution of TNF-α at a constant concentration over the sensor surface to establish a baseline binding signal.

-

Competitive Binding: Co-inject a mixture of TNF-α (at the same constant concentration) and varying concentrations of this compound over the sensor surface.

-

Data Acquisition: Monitor the binding of TNF-α to the immobilized TNFR1 in real-time. A decrease in the binding signal in the presence of this compound indicates that the compound is competing with TNFR1 for binding to TNF-α.

-

Data Analysis: Plot the percentage of inhibition of TNF-α binding against the concentration of this compound to determine the relative binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

TNF-α Signaling Pathway Leading to NF-κB Activation

References

EJMC-1: A Potential Therapeutic Agent Targeting TNF-α

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EJMC-1 is a small molecule identified as a moderately potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. With a reported IC50 value of 42 μM, this compound has served as a foundational scaffold for the development of more potent TNF-α inhibitors. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its and its analogs' inhibitory activities, detailed experimental protocols for relevant assays, and a visualization of the TNF-α signaling pathway it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TNF-α.

Introduction to this compound and its Therapeutic Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The biological activity of TNF-α is mediated through its interaction with two distinct receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to inflammation, apoptosis, and immune modulation. Consequently, the inhibition of TNF-α has been a highly successful therapeutic strategy.

This compound has been identified as a small molecule inhibitor of TNF-α. While its own potency is modest, its chemical structure has proven to be a valuable starting point for medicinal chemistry efforts, leading to the discovery of more potent analogs. This highlights the potential of the chemical class to which this compound belongs for the development of novel oral therapies for TNF-α-driven diseases.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its more potent analogs. This data is crucial for comparing the inhibitory activities of these compounds.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | TNF-α | TNF-α inhibition | 42 | [1] |

| S10 | TNF-α | Cell-based assay | 14 | [2] |

| 4e | TNF-α | Cell-based assay | 3 | [2] |

Mechanism of Action

This compound and its analogs are believed to exert their therapeutic effect by directly targeting TNF-α, thereby inhibiting its binding to its receptors. While the precise molecular interactions have not been fully elucidated in publicly available literature for this compound itself, studies on its more potent analogs suggest that they may function by disrupting the trimeric structure of TNF-α, which is essential for its biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs as TNF-α inhibitors. These protocols are based on standard techniques used in the field.

TNF-α Inhibition Assay (General Protocol)

This assay is used to determine the ability of a compound to inhibit the activity of TNF-α.

-

Reagents and Materials:

-

Recombinant human TNF-α

-

L929 mouse fibrosarcoma cells

-

Actinomycin D

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (e.g., this compound)

-

-

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Pre-incubate recombinant human TNF-α (1 ng/mL) with the various concentrations of the test compounds for 1 hour at 37°C.

-

Add Actinomycin D (1 µg/mL) to the L929 cells.

-

Add the TNF-α/compound mixtures to the cells and incubate for 24 hours at 37°C.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

-

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay can be used to confirm direct binding of the inhibitor to TNF-α.

-

Reagents and Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human TNF-α

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

-

Test compounds

-

-

Procedure:

-

Immobilize recombinant human TNF-α onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject a constant concentration of a known TNF-α binding partner (e.g., a soluble form of its receptor) mixed with varying concentrations of the test compound over the chip surface.

-

Measure the SPR response. A decrease in the binding signal of the known binding partner with increasing concentrations of the test compound indicates competitive binding.

-

Analyze the data to determine the binding affinity (KD) or IC50 for the displacement.

-

Visualizations

TNF-α Signaling Pathway

The following diagram illustrates the general signaling pathway of TNF-α, which is the target of this compound.

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing TNF-α inhibitors like this compound.

Caption: A general workflow for the discovery and development of TNF-α inhibitors.

Conclusion

This compound, while a modest inhibitor of TNF-α itself, represents an important chemical starting point for the development of novel, small-molecule therapeutics for inflammatory diseases. The progression from this compound to more potent analogs such as S10 and 4e demonstrates the tractability of this chemical scaffold for optimization. Further research into the mechanism of action and in vivo efficacy of these more potent compounds is warranted to fully assess their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and developers in the field of anti-inflammatory drug discovery.

References

EJMC-1: A Technical Overview of its Impact on Cytokine Release and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

EJMC-1 is a small molecule identified as a moderately potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effect on cytokine release and the underlying signaling mechanisms. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Efficacy: TNF-α Inhibition

The primary characterized activity of this compound is its ability to inhibit the biological function of TNF-α. Quantitative analysis has established its inhibitory potency.

Table 1: In Vitro Inhibition of TNF-α by this compound [1]

| Parameter | Value | Cell Line/Assay |

| IC50 | 42 µM | NF-κB reporter gene assay in HEK293T cells |

Impact on Cytokine Release

While this compound is established as a TNF-α inhibitor, detailed quantitative data on its direct effects on the release of other cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are not extensively available in the current body of scientific literature. However, studies on more potent analogs of this compound, such as TIM1, have demonstrated that inhibition of the TNF-α pathway by this class of molecules can lead to a downstream reduction in the secretion of other pro-inflammatory cytokines. It is therefore plausible that this compound exerts a similar, albeit less potent, effect. Further research is required to quantify the direct impact of this compound on a broader range of cytokines.

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound on TNF-α disrupts the signaling cascades that this cytokine initiates, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the transcriptional regulation of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

TNF-α is a potent activator of the canonical NF-κB pathway. The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for various pro-inflammatory cytokines. By inhibiting TNF-α, this compound is understood to prevent the initiation of this cascade.

MAPK Signaling Pathway

In addition to the NF-κB pathway, TNF-α also activates the MAPK signaling cascades, including the p38 MAPK and JNK pathways. These pathways are also involved in the regulation of inflammatory responses. While direct evidence for this compound's impact on these pathways is limited, its inhibitory effect on TNF-α would logically lead to a reduction in the activation of downstream MAPK signaling.

Experimental Protocols

The following section outlines the key experimental methodologies that have been utilized in the characterization of this compound and its analogs.

NF-κB Reporter Gene Assay

This cell-based assay is a cornerstone for evaluating the inhibitory activity of compounds on the TNF-α signaling pathway.

Objective: To quantify the inhibition of TNF-α-induced NF-κB activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media and conditions.

-

Transfection: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another containing the Renilla luciferase gene under a constitutive promoter (for normalization).

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Cells are then stimulated with a known concentration of recombinant human TNF-α to induce NF-κB activation.

-

Luciferase Assay: After an incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the TNF-α-stimulated control without the compound. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

This compound serves as a foundational small molecule inhibitor of TNF-α. While its own therapeutic potential may be limited by its modest potency, it has proven to be a valuable chemical scaffold for the development of more potent anti-inflammatory agents. The primary mechanism of action of this compound is the inhibition of TNF-α, which in turn is expected to suppress the pro-inflammatory NF-κB and MAPK signaling pathways.

To fully elucidate the therapeutic potential and mechanism of action of this compound, further research is warranted. Specifically, quantitative studies on its direct effects on the release of a wider array of cytokines from relevant immune cells are needed. Furthermore, detailed investigations into its impact on the phosphorylation status and activity of key components of the MAPK pathway would provide a more complete understanding of its cellular effects. Such studies will be crucial for the continued development of novel and effective small molecule inhibitors for the treatment of TNF-α-mediated inflammatory diseases.

References

Initial Characterization of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide (Compound 6g)

This technical guide provides a comprehensive overview of the initial characterization of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide, a novel compound with potential anticonvulsant properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide (referred to as compound 6g in the source literature) is achieved through a multi-step process. The general synthetic route for this class of compounds involves the reaction of phthalic anhydride (B1165640) with an amino acid, followed by esterification, hydrazinolysis, condensation with an aldehyde, and finally cyclization to form the thiazolidinone ring.

A series of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide (B32628) derivatives were synthesized to explore their potential as anticonvulsant agents.[1] The synthesis involves a multi-step process, starting from phthalic anhydride and glycine (B1666218). The key steps include the formation of an acetohydrazide intermediate, followed by condensation with various aldehydes and subsequent cyclization to yield the final thiazolidinone derivatives.

-

Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1) : Phthalic anhydride is reacted with glycine in glacial acetic acid under reflux to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

-

Step 2: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (2) : The product from Step 1 is esterified by refluxing with ethanol (B145695) in the presence of concentrated sulfuric acid.

-

Step 3: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) (3) : The ethyl ester from Step 2 is treated with hydrazine (B178648) hydrate (B1144303) at room temperature to yield the corresponding acetohydrazide.

-

Step 4: Synthesis of N'-substituted-benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (4a-l) : The acetohydrazide is condensed with various substituted aromatic aldehydes to form the Schiff base intermediates.

-

Step 5: Synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substitutedthiazolidin-5-yl)acetic acid derivatives (5a-l) : The Schiff bases are then cyclized with mercaptosuccinic acid in dimethylformamide (DMF) using anhydrous zinc chloride as a catalyst under microwave irradiation to obtain the final thiazolidinone derivatives.

References

Methodological & Application

In Vitro Assay Protocol for EJMC-1: A TNF-α Inhibitor

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of EJMC-1, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound demonstrates moderate potency in inhibiting the TNF-α signaling pathway.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of TNF-α inhibitors. The protocols herein describe two key in vitro assays: a Surface Plasmon Resonance (SPR)-based competitive binding assay and a cell-based NF-κB luciferase reporter gene assay. These assays are fundamental for evaluating the binding affinity and functional inhibitory activity of this compound and its analogs against the TNF-α pathway.

Introduction to this compound and TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, immunity, and apoptosis.[3][4] Dysregulation of TNF-α signaling is implicated in various inflammatory and autoimmune diseases.[3] TNF-α exerts its biological effects by binding to its receptors, primarily TNF receptor 1 (TNFR1), which triggers downstream signaling cascades.[4][5] One of the key pathways activated by the TNF-α/TNFR1 interaction is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the transcription of numerous pro-inflammatory genes.[1][2][6]

This compound is a small molecule inhibitor designed to target TNF-α and disrupt its interaction with its receptors.[1][2] The following diagram illustrates the canonical TNF-α/NF-κB signaling pathway and the inhibitory role of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent analog, 4e, as reported by Deng et al. (2018), is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the TNF-α-induced NF-κB activity in a cell-based assay.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | TNF-α | NF-κB Reporter Gene Assay | 42 | [1][2] |

| 4e | TNF-α | NF-κB Reporter Gene Assay | 3.0 ± 0.8 | [1][2] |

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Competitive Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of this compound to inhibit the interaction between TNF-α and the extracellular domain of its receptor, TNFR1 (TNFR1-ECD).

Objective: To determine if this compound can block the binding of TNF-α to its receptor.

Workflow Diagram:

References

- 1. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]

- 2. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Reactome | TNF signaling [reactome.org]

- 6. hh.um.es [hh.um.es]

Application Notes and Protocols: EJMC-1 Dissolution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the dissolution and use of EJMC-1 in cell culture applications. This compound is a novel small molecule inhibitor of the pro-survival protein Mcl-1, a key member of the Bcl-2 family of proteins. Overexpression of Mcl-1 is a common mechanism of resistance to various cancer therapies, making it an attractive target for drug development. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Quantitative Data Summary

| Parameter | Value | Cell Lines Tested | Reference |

| Binding Affinity (Ki) | < 1 nM | In vitro binding assays | |

| EC50 (Cell Viability) | 5-20 nM | Various cancer cell lines (e.g., H929, MOLP-8) | |

| Recommended Stock Conc. | 1-10 mM | N/A | General Practice |

| Recommended Working Conc. | 1 nM - 1 µM | Dependent on cell line and assay |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

-

Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve a final concentration of 10 mM.

-

Vortexing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.

-

Sterilization: While DMSO is generally considered sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Treatment Protocol

-

Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

-

Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or western blotting for target protein expression.

Visualizations

Caption: Workflow for this compound dissolution and application in cell culture.

Caption: this compound inhibits Mcl-1, promoting apoptosis.

Application Notes and Protocols for In Vitro Studies with EJMC-1 (Exemplified by Combretastatin A-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting in vitro studies with EJMC-1, a potent anti-cancer agent. Due to the limited public information on a specific molecule designated "this compound," this document utilizes Combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor, as a representative compound to illustrate the experimental design, treatment concentrations, and expected outcomes. The principles and protocols outlined herein are broadly applicable to the in vitro evaluation of novel cytotoxic and anti-proliferative compounds.

Combretastatin A-4 is a natural stilbenoid phenol (B47542) that exhibits strong anti-cancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Understanding the effective concentration range and the molecular mechanisms of action is crucial for its preclinical development.

Data Presentation: Efficacy of Combretastatin A-4 Across Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Combretastatin A-4 in different human cancer cell lines, demonstrating its potent anti-proliferative activity. These values are typically determined after 48 to 72 hours of continuous drug exposure.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.2 | [1] |

| K562 | Chronic Myelogenous Leukemia | 1.7 | [1] |

| HL-60 | Promyelocytic Leukemia | 2.5 | [1] |

| HT-29 | Colon Adenocarcinoma | 3.0 | [1] |

| MCF-7 | Breast Adenocarcinoma | 3.2 | [1] |

| A549 | Lung Carcinoma | 4.6 | [1] |

| HeLa | Cervical Adenocarcinoma | 5.0 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay method used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., Combretastatin A-4) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis (programmed cell death) induced by the test compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tubulin Polymerization Assay

This cell-free assay measures the effect of the test compound on the polymerization of purified tubulin.

Materials:

-

Tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

Test compound

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

Negative control (vehicle)

-

96-well, half-area, clear-bottom plates

-

Spectrophotometer with temperature control

Protocol:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.

-

Pre-warm the plate and the spectrophotometer to 37°C.

-

Add the reaction mixture to the wells of the 96-well plate.

-

Initiate the polymerization by adding purified tubulin to each well.

-

Immediately start monitoring the change in absorbance (turbidity) at 340 nm every minute for 60 minutes at 37°C.

-

Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.

Visualization of Pathways and Workflows

Caption: General experimental workflow for in vitro evaluation of this compound/CA-4.

Caption: Signaling pathway of tubulin inhibitors like this compound/CA-4.

References

Application Notes and Protocols: EJMC-1 as a TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine deeply implicated in the pathogenesis of a wide range of inflammatory diseases. Consequently, the inhibition of TNF-α has emerged as a pivotal therapeutic strategy. EJMC-1 is a small molecule inhibitor of TNF-α, demonstrating moderate potency in cellular assays. These application notes provide a detailed overview of the experimental setup for evaluating this compound and similar compounds as TNF-α inhibitors, with a focus on in vitro cell-based assays and the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound and its more potent analog, S10, against TNF-α has been quantified using a cell-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

| Compound | Description | IC50 (µM) | Cell Line | Assay Principle |

| This compound | Dihydrobenzo[cd]indole-6-sulfonamide derivative | 31 | HEK293T | TNF-α induced NF-κB reporter gene (luciferase) assay |

| S10 | An analog of this compound | 14 | HEK293T | TNF-α induced NF-κB reporter gene (luciferase) assay |

Experimental Protocols

The following protocols outline the key experiments for assessing the TNF-α inhibitory activity of compounds like this compound.

Protocol 1: In Vitro TNF-α Inhibition using a HEK293T NF-κB Reporter Gene Assay

This protocol describes a common method to quantify the inhibition of TNF-α signaling in a cellular context. The principle relies on a genetically engineered HEK293T cell line that expresses a luciferase reporter gene under the control of an NF-κB response element. Activation of the TNF-α receptor (TNFR) by TNF-α initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then drives the expression of the luciferase reporter, and the resulting luminescence is measured. A reduction in luminescence in the presence of an inhibitor indicates its efficacy in blocking the TNF-α pathway.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human TNF-α

-

This compound or other test compounds

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Culture: Maintain the HEK293T NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Compound Treatment: Add the diluted this compound or other test compounds to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no inhibitor).

-

TNF-α Stimulation: Prepare a solution of recombinant human TNF-α in culture medium. Add TNF-α to all wells (except for the unstimulated control wells) to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

-

Luminescence Measurement: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a luminometer. The inhibitory activity of this compound is calculated as the percentage reduction in luciferase activity in the treated wells compared to the TNF-α stimulated control wells. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol is used to assess the ability of a compound to inhibit the production of endogenous TNF-α from immune cells. Macrophages, such as the RAW 264.7 cell line, are potent producers of TNF-α in response to inflammatory stimuli like LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

ELISA kit for murine TNF-α

-

24-well tissue culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Plate the cells in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of culture medium and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared as described in Protocol 1) for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells, except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for testing TNF-α inhibitors.

Caption: TNF-α induced NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for TNF-α inhibition screening.

Application Notes and Protocols for EJMC-1: A Novel MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel MEK1/2 inhibitor, EJMC-1, in preclinical cancer research. The following sections detail recommended cell lines, experimental protocols, and expected outcomes for evaluating the efficacy and mechanism of action of this compound.

Recommended Cell Lines for this compound Experiments

The selection of appropriate cell lines is critical for the successful evaluation of this compound. As a MEK1/2 inhibitor, this compound is expected to be most effective in cancer cell lines harboring mutations that lead to the constitutive activation of the MAPK/ERK pathway, such as activating mutations in BRAF or KRAS. Below is a summary of recommended pancreatic cancer cell lines for this compound experiments. Pancreatic cancer was chosen due to the high prevalence of KRAS mutations, making it a relevant model for testing MEK inhibitors.

| Cell Line | Cancer Type | Key Mutations | Rationale for Use |

| Panc-1 | Pancreatic Adenocarcinoma | KRAS (G12D), TP53 | Represents a KRAS-mutant pancreatic cancer model. It is known to be relatively resistant to single-agent MEK inhibition, making it a good model for combination studies.[1] |

| MiaPaCa-2 | Pancreatic Carcinoma | KRAS (G12C), TP53 | Another common KRAS-mutant pancreatic cancer cell line. It generally shows moderate sensitivity to MEK inhibitors.[2] |

| AsPC-1 | Pancreatic Adenocarcinoma | KRAS (G12D), TP53 | A KRAS-mutant cell line that has been shown to be less sensitive to gemcitabine (B846) and may represent a more resistant tumor type.[2] |

| BxPC-3 | Pancreatic Adenocarcinoma | Wild-type KRAS, TP53 | A KRAS wild-type pancreatic cancer cell line. It can serve as a negative control to demonstrate the specificity of this compound for KRAS-mutant cancers.[2] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in the recommended cell lines.

Materials:

-

Recommended cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-ERK Inhibition

This protocol is used to confirm that this compound inhibits the MAPK/ERK pathway by assessing the phosphorylation status of ERK.

Materials:

-

Recommended cancer cell lines

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) or vehicle control for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Recommended cancer cell lines

-

6-well plates

-

This compound (dissolved in DMSO)

-

PBS

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (at 1x and 5x IC50) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathway of this compound Action

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for this compound Evaluation

References

- 1. Establishment of a novel human cell line retaining the characteristics of the original pancreatic adenocarcinoma, and evaluation of MEK as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

EJMC-1 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

EJMC-1 is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of diseases, including autoimmune disorders and cancer. With an IC50 value of 42 μM, this compound serves as a valuable tool for in vitro and in vivo studies aimed at elucidating the role of TNF-α in various pathological processes.[1][2] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound, along with a summary of its key properties and relevant signaling pathways.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | [3] |

| CAS Number | 397281-20-8 | [1][3][4] |

| Molecular Formula | C₁₇H₁₁ClN₂O₄S | [3][4] |

| Molecular Weight | 374.8 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | >98% | [3] |

Solubility and Storage of this compound Stock Solutions

| Parameter | Recommendation | Notes | Source |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO for best results. | [1] |

| Solubility in DMSO | 125 mg/mL (333.51 mM) | Ultrasonic and warming to 60°C may be required to achieve this concentration. | [1] |

| Long-Term Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| Short-Term Storage | -20°C for up to 1 month | Aliquot for immediate or frequent use. | [1] |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 374.8 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene (B1209903) tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Pre-Weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.

-

Weighing the Compound: Carefully weigh out 37.48 mg of this compound powder and transfer it to a sterile vial.

-

Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-